chemical structure of 1-(5-Methyloxazol-2-yl)propan-2-one derivatives
chemical structure of 1-(5-Methyloxazol-2-yl)propan-2-one derivatives
Chemical Structure and Synthetic Utility of 1-(5-Methyloxazol-2-yl)propan-2-one Derivatives: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 1-(5-Methyloxazol-2-yl)propan-2-one (CAS: 1062323-64-1) represents a highly versatile scaffold. The oxazole ring acts as a robust bioisostere for amides and esters, conferring metabolic stability and improved membrane permeability, while the propan-2-one (methyl ketone) side chain provides a highly reactive electrophilic center for late-stage functionalization. Oxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties[1]. This whitepaper dissects the structural chemistry, derivatization logic, and pharmacological applications of this specific scaffold.
Structural Chemistry & Physicochemical Profiling
The architectural value of 1-(5-Methyloxazol-2-yl)propan-2-one lies in its balance of polarity and lipophilicity. The nitrogen atom of the oxazole ring serves as a critical hydrogen bond acceptor, often engaging the hinge region of kinases or the polar residues within G-protein coupled receptor (GPCR) binding pockets. Meanwhile, the C5-methyl group provides steric shielding, mitigating potential cytochrome P450 (CYP450)-mediated oxidation at the otherwise vulnerable oxazole C5 position.
Table 1: Physicochemical Profile and Drug Design Impact
| Property | Value | Causality / Impact on Drug Design |
| Chemical Name | 1-(5-Methyloxazol-2-yl)propan-2-one | Serves as the core bifunctional scaffold. |
| CAS Number | 1062323-64-1 | Primary commercial identifier. |
| Molecular Formula | C7H9NO2 | Defines elemental composition. |
| Molecular Weight | 139.15 g/mol | Low MW enables fragment-based drug discovery (FBDD) and extensive late-stage elaboration without exceeding Lipinski's Rule of 5. |
| H-Bond Acceptors | 3 (Oxazole N, O; Ketone O) | Enhances aqueous solubility and provides multiple vectors for target-protein hydrogen bonding. |
| H-Bond Donors | 0 | Lowers the desolvation penalty, significantly increasing passive cellular membrane permeability. |
| Rotatable Bonds | 2 | Maintains high scaffold rigidity, minimizing the entropic penalty upon target engagement. |
Strategic Derivatization Logic
The propan-2-one moiety is the primary synthetic handle of this molecule. Because the ketone is separated from the aromatic oxazole ring by a methylene bridge, it is not electronically deactivated by resonance, making it highly susceptible to nucleophilic attack.
Fig 1: Synthetic derivatization logic of 1-(5-Methyloxazol-2-yl)propan-2-one via its ketone center.
Experimental Protocol: Reductive Amination Workflow
To convert the core scaffold into bioactive oxazol-2-yl-propan-2-amines, reductive amination is the preferred pathway. As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems driven by chemical causality.
Objective: Synthesize secondary/tertiary amines for target binding. Reagents: 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 eq), Primary Amine (1.2 eq), Sodium cyanoborohydride (NaCNBH3, 1.5 eq), Glacial acetic acid (0.1 eq), Anhydrous Methanol.
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Step 1: Imine Formation
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Procedure: Dissolve the ketone (1.0 eq) and primary amine (1.2 eq) in anhydrous methanol. Add glacial acetic acid (0.1 eq) and stir at 25°C for 2 hours under nitrogen.
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Causality: The weakly acidic environment (pH ~5.5) protonates the carbonyl oxygen, drastically increasing its electrophilicity. However, the pH is not low enough to fully protonate the nucleophilic amine, driving the equilibrium rapidly toward the imine intermediate.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The UV-active starting ketone (Rf ~0.4) must disappear, replaced by a new intermediate spot. LC-MS analysis of an aliquot must reveal the [M+H]+ mass of the unreduced imine. Do not proceed to Step 2 until this mass is dominant.
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Step 2: Chemoselective Reduction
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Procedure: Cool the reaction vessel to 0°C. Add NaCNBH3 (1.5 eq) in small portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: NaCNBH3 is utilized instead of NaBH4 because it is a milder reducing agent that selectively reduces iminium ions over unreacted ketones at mildly acidic pH. This prevents the formation of unwanted secondary alcohol byproducts.
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Self-Validation: LC-MS analysis must show a complete shift from the imine mass to the saturated amine mass (+2 Da).
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Step 3: Quenching and Partitioning
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Procedure: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid. Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Causality: The basic quench deprotonates the newly formed amine, ensuring it partitions entirely into the organic phase rather than remaining water-soluble as a salt.
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Self-Validation: 1H-NMR (CDCl3) of the crude product must show the complete disappearance of the sharp methyl ketone singlet at ~2.2 ppm, replaced by a new multiplet corresponding to the chiral methine proton adjacent to the newly formed amine.
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Pharmacological Applications & Target Modulation
Derivatives of the oxazol-2-yl-propan-2-one scaffold have proven highly effective in modulating complex metabolic and inflammatory pathways. For instance, propan-2-one substituted tetrazolylalkanoic acids have been successfully engineered as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase[2].
Furthermore, structural elaboration of this core has led to the discovery of potent dual PPAR-alpha/gamma agonists[3]. In these applications, the oxazole ring mimics the binding pose of endogenous fatty acids, while the derivatized propan-2-one tail interacts with the specific activation function (AF-2) helix of the nuclear receptor, driving the conformational changes required for gene transcription.
Fig 2: Mechanism of action for oxazole-derived ligands modulating PPAR-alpha/gamma transcription.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma ag... - ChEMBL [ebi.ac.uk]
